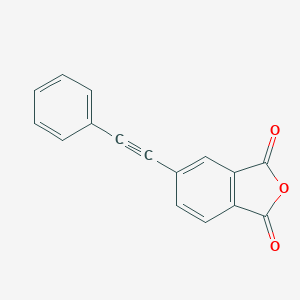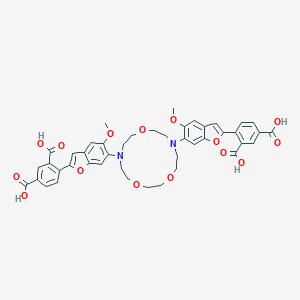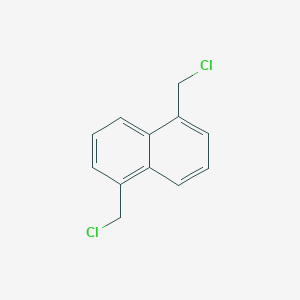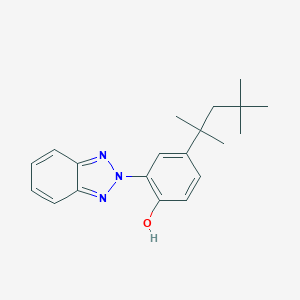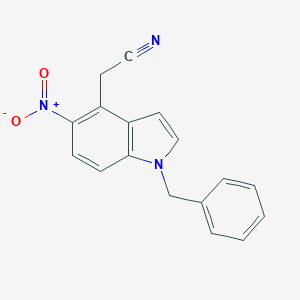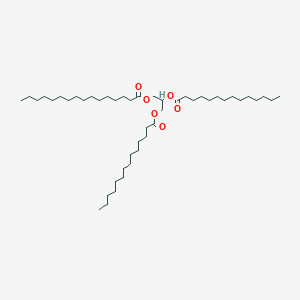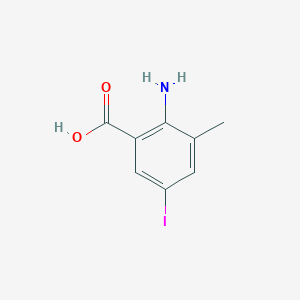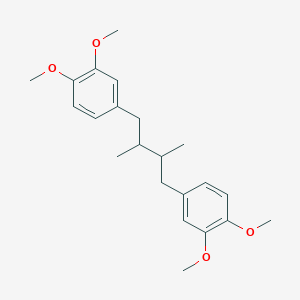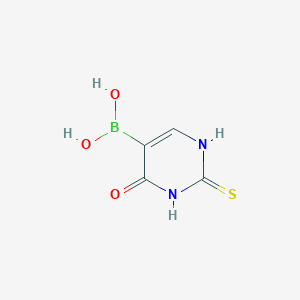
5-Dihydroxyboryl-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dihydroxyboryl-2-thiouracil, also known as Bortezomib, is a proteasome inhibitor drug that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid derivative that inhibits the proteasome, which is responsible for the degradation of intracellular proteins. Bortezomib has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.
Mécanisme D'action
5-Dihydroxyboryl-2-thiouracil inhibits the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which can cause cell death. 5-Dihydroxyboryl-2-thiouracil also inhibits the NF-kB pathway, which is involved in the regulation of cell growth and survival. This dual mechanism of action makes 5-Dihydroxyboryl-2-thiouracil an effective treatment for cancer.
Effets Biochimiques Et Physiologiques
5-Dihydroxyboryl-2-thiouracil has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. 5-Dihydroxyboryl-2-thiouracil has also been shown to modulate the immune system, which can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Dihydroxyboryl-2-thiouracil is a potent inhibitor of the proteasome, which makes it an effective tool for studying the role of the proteasome in various cellular processes. However, 5-Dihydroxyboryl-2-thiouracil can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 5-Dihydroxyboryl-2-thiouracil can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
Future research on 5-Dihydroxyboryl-2-thiouracil will focus on its potential use in the treatment of other types of cancer, as well as its potential use in combination with other drugs. There is also ongoing research on the development of new proteasome inhibitors that may be more effective than 5-Dihydroxyboryl-2-thiouracil. Additionally, research will focus on the development of new methods for delivering 5-Dihydroxyboryl-2-thiouracil to cancer cells, which may increase its effectiveness and reduce its toxicity. Finally, research will focus on the identification of biomarkers that can predict the response of cancer cells to 5-Dihydroxyboryl-2-thiouracil, which may help to personalize cancer treatment.
Méthodes De Synthèse
5-Dihydroxyboryl-2-thiouracil can be synthesized using a multistep process that involves the reaction of boronic acid with an amino acid derivative. The boronic acid is first converted to a boronic ester, which is then reacted with an amino acid derivative to form a boronate ester. The boronate ester is then hydrolyzed to form the boronic acid derivative, which is purified and used as the active ingredient in 5-Dihydroxyboryl-2-thiouracil.
Applications De Recherche Scientifique
5-Dihydroxyboryl-2-thiouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to be effective in the treatment of multiple myeloma and mantle cell lymphoma, and is currently being studied for its potential use in the treatment of other types of cancer. 5-Dihydroxyboryl-2-thiouracil has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Numéro CAS |
125177-38-0 |
|---|---|
Nom du produit |
5-Dihydroxyboryl-2-thiouracil |
Formule moléculaire |
C4H5BN2O3S |
Poids moléculaire |
171.98 g/mol |
Nom IUPAC |
(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11) |
Clé InChI |
IYECIXPSVBLTTP-UHFFFAOYSA-N |
SMILES isomérique |
B(C1=CN=C(NC1=O)S)(O)O |
SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
SMILES canonique |
B(C1=CNC(=S)NC1=O)(O)O |
Autres numéros CAS |
125177-38-0 |
Synonymes |
5-dihydroxyboryl-2-thiouracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




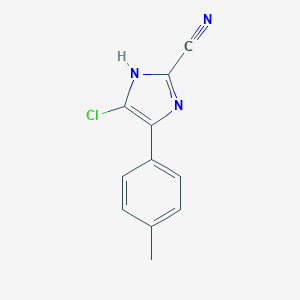
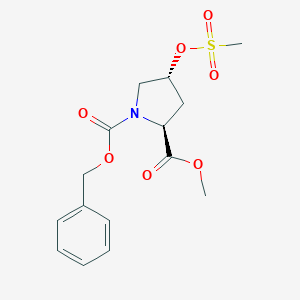
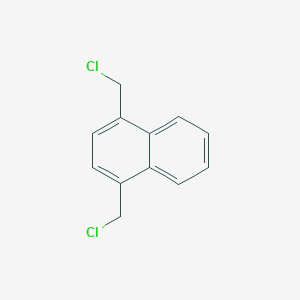
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
